molecular formula C14H10ClFN2OS B5822089 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5822089
M. Wt: 308.8 g/mol
InChI Key: ZEFNDSCIHVIEOK-UHFFFAOYSA-N
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Description

4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB) and has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide exerts its anticancer effects by inhibiting the activity of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a serine/threonine kinase that is involved in several cellular processes, including cell survival, proliferation, and metabolism. 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is activated by phosphorylation, and its activity is regulated by several upstream signaling pathways, including the PI3K/Akt pathway. 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide binds to the ATP-binding site of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide and prevents its phosphorylation, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
The inhibition of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide by 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has several biochemical and physiological effects. It leads to the induction of apoptosis, the suppression of cell proliferation, and the inhibition of tumor growth. It also enhances the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. However, the inhibition of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide can also have negative effects, such as the activation of alternative survival pathways and the induction of drug resistance.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments are its well-established synthesis method, its potent inhibition of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide, and its potential use in cancer treatment. However, its limitations include its potential negative effects, such as the activation of alternative survival pathways and the induction of drug resistance. It also requires further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. These include:
1. Further studies on its optimal dosage and administration in cancer treatment.
2. Investigation of its potential use in combination with other anticancer drugs.
3. Development of novel analogs with improved potency and selectivity.
4. Studies on its effects on alternative survival pathways and drug resistance.
5. Investigation of its potential use in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibition of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide makes it a potential candidate for cancer treatment. However, further research is needed to determine its optimal dosage and administration, as well as its potential negative effects. The development of novel analogs with improved potency and selectivity is also an area of future research.

Synthesis Methods

The synthesis of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product. The synthesis has been well-established and is widely used in laboratories.

Scientific Research Applications

4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide, which is involved in cell survival and proliferation. 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is overexpressed in many types of cancer, and its inhibition can lead to the induction of apoptosis and the suppression of tumor growth. 4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNDSCIHVIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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